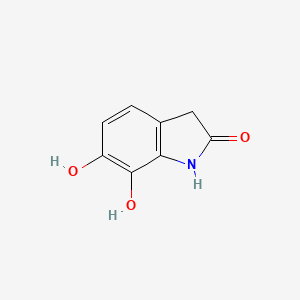
6,7-Dihydroxyindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxyindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxyindolin-2-one typically involves the construction of the indole ring system followed by specific functionalization at the 6 and 7 positions. One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions . This method can be adapted to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of protective groups to ensure selective functionalization. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dihydroxyindolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indole derivatives .
Aplicaciones Científicas De Investigación
6,7-Dihydroxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxyindolin-2-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Indole-2-one: A closely related compound with similar biological activities.
Oxoindolin-2-one: Another derivative with potential therapeutic applications.
Uniqueness: 6,7-Dihydroxyindolin-2-one is unique due to the presence of hydroxyl groups at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its potential as a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C8H7NO3 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
6,7-dihydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7NO3/c10-5-2-1-4-3-6(11)9-7(4)8(5)12/h1-2,10,12H,3H2,(H,9,11) |
Clave InChI |
ZEFIIWAFLABERS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=C(C=C2)O)O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


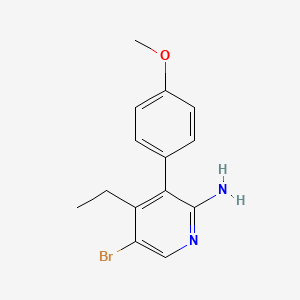
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
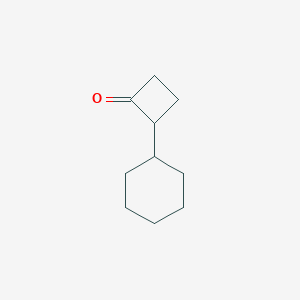


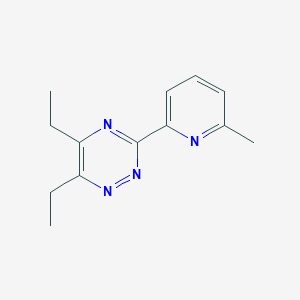
![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)
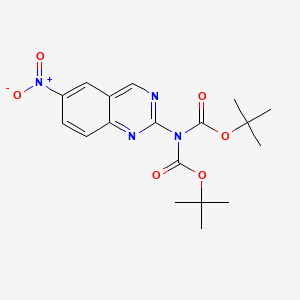
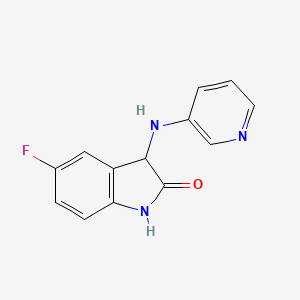
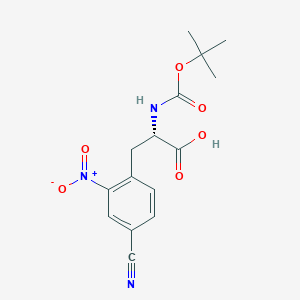
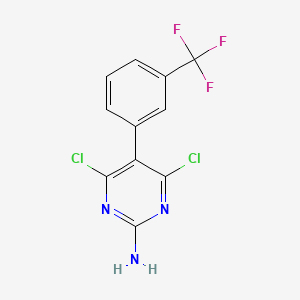
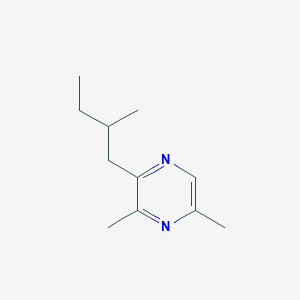
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)

